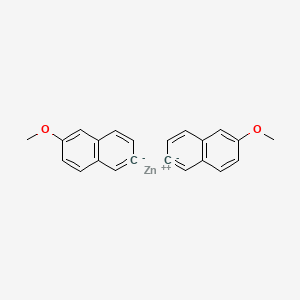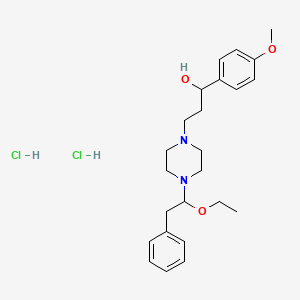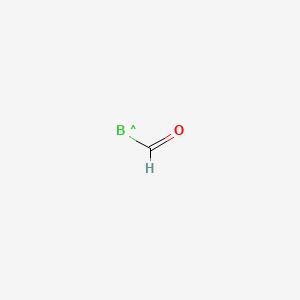
CID 21337242
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 21337242” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinct molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 21337242 involves specific synthetic routes that require precise reaction conditions. One common method includes the use of aromatic compounds as starting materials. The synthesis typically involves a series of steps such as alkylation, halogenation, and cyclization reactions. For instance, the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal can lead to the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
CID 21337242 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with common reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thionyl chloride, pyridine, and bromine. For example, the compound can be brominated to form derivatives that are useful as building blocks in the synthesis of larger molecules and conductive polymers .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, bromination of the compound can yield 4,7-dibromo derivatives, which are extensively used in the design and synthesis of advanced materials .
Applications De Recherche Scientifique
CID 21337242 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Mécanisme D'action
The mechanism of action of CID 21337242 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in DNA repair, leading to the suppression of tumor cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 21337242 include other aromatic heterocycles such as 2,1,3-benzothiadiazole and its derivatives. These compounds share structural similarities and exhibit comparable reactivity and applications .
Uniqueness
What sets this compound apart from its similar compounds is its specific molecular structure, which confers unique reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Propriétés
Numéro CAS |
32375-83-0 |
|---|---|
Formule moléculaire |
CHBO |
Poids moléculaire |
39.83 g/mol |
InChI |
InChI=1S/CHBO/c2-1-3/h1H |
Clé InChI |
ZJAWEXVCVUYAFX-UHFFFAOYSA-N |
SMILES canonique |
[B]C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)


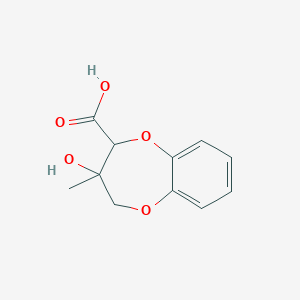
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
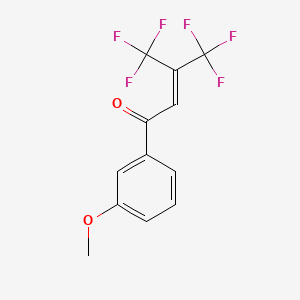
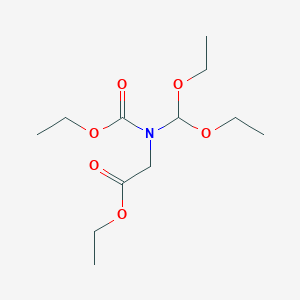

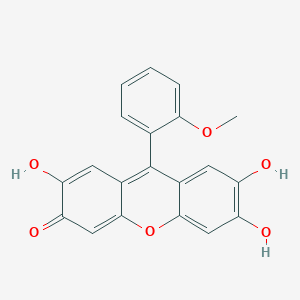
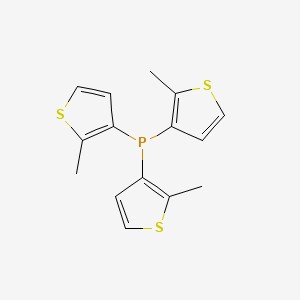

![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
